molecular formula C7H7N3O B3345721 3h-Imidazo[4,5-c]pyridine-6-methanol CAS No. 1096666-13-5

3h-Imidazo[4,5-c]pyridine-6-methanol

Cat. No.: B3345721
CAS No.: 1096666-13-5
M. Wt: 149.15 g/mol
InChI Key: XAKKBCIWUUXERA-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine-6-methanol is a chemical scaffold of high interest in medicinal chemistry and drug discovery. The imidazo[4,5-c]pyridine core is recognized for its bioisosteric resemblance to the purine nucleus, a key structural motif in biomolecules like ATP and DNA . This structural affinity facilitates interaction with a variety of enzymes and receptors, making it a versatile building block for developing novel therapeutic agents . Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated a range of compelling biological activities. Research highlights its potential in developing anti-inflammatory agents, with specific carboxamide derivatives being investigated for this purpose . Furthermore, this heterocyclic system has shown promise in the design of cytotoxic compounds that selectively inhibit kinase activity, a key mechanism in oncology research . The structural flexibility of the 3H-Imidazo[4,5-c]pyridine core allows for functionalization at various positions, enabling researchers to fine-tune properties for specific biological targets . Its derivatives are also explored as inhibitors for essential bacterial enzymes, such as the glutaminyl cyclase from Porphyromonas gingivalis , indicating potential applications in developing anti-infectives . As a functionalized derivative, the 6-methanol variant provides a handle for further chemical modification, expanding its utility as a key synthetic intermediate in organic synthesis and pharmaceutical development. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-6-7(2-8-5)10-4-9-6/h1-2,4,11H,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKKBCIWUUXERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C1N=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290439
Record name 3H-Imidazo[4,5-c]pyridine-6-methanol
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096666-13-5
Record name 3H-Imidazo[4,5-c]pyridine-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096666-13-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-c]pyridine-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3h Imidazo 4,5 C Pyridine 6 Methanol and Its Analogue Systems

Established Synthetic Pathways to the Imidazo[4,5-c]pyridine Ring System

Traditional methods for the synthesis of the imidazo[4,5-c]pyridine ring system have historically relied on cyclization reactions of appropriately substituted pyridine (B92270) precursors. These foundational methods, primarily involving condensation and cyclization, remain relevant for their reliability and access to a variety of analogues.

Condensation Reactions Utilizing 3,4-Diaminopyridine (B372788) Precursors

One of the most direct and widely employed methods for constructing the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with a one-carbon electrophile. nih.gov This approach, often referred to as the Phillips cyclization, typically uses carboxylic acids, aldehydes, or their equivalents.

The reaction of 3,4-diaminopyridine with various benzaldehydes, often facilitated by an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅), leads to the formation of 2-substituted-3H-imidazo[4,5-c]pyridines. nih.gov The process involves an initial condensation to form a Schiff base, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic imidazopyridine ring. nih.gov Another common variant employs ethyl orthoformate, which reacts with the diaminopyridine to directly furnish the unsubstituted imidazo[4,5-c]pyridine ring. nih.gov

These condensation reactions are versatile, tolerating a range of functional groups on the aldehyde component, which allows for the synthesis of a diverse library of 2-substituted analogues.

Table 1: Synthesis of Imidazo[4,5-c]pyridines via Condensation of 3,4-Diaminopyridine

C1 SourceReagents/ConditionsProduct TypeReference
BenzaldehydesNa₂S₂O₅2-Aryl-3H-imidazo[4,5-c]pyridines nih.gov
Aryl AldehydesOxidative Cyclization2-Aryl-imidazo[4,5-c]pyridines nih.gov
Ethyl OrthoformateCyclizationImidazo[4,5-c]pyridine nih.gov

Reductive Cyclization Approaches to the Imidazopyridine Nucleus

Reductive cyclization offers an alternative pathway, particularly when starting from nitro-substituted aminopyridines. For the isomeric imidazo[4,5-b]pyridines, a one-step synthesis from 2-nitro-3-aminopyridine and aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent has been reported. nih.gov This method involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the aldehyde-derived imine intermediate.

A similar strategy can be applied to the synthesis of the imidazo[4,5-c]pyridine system starting from 3-amino-4-nitropyridine (B85709) or related precursors. A tandem reaction sequence starting from 2-chloro-3-nitropyridine (B167233) has been developed. acs.org In this process, nucleophilic substitution with a primary amine is followed by reduction of the nitro group using zinc metal in the presence of hydrochloric acid. The resulting diamine intermediate then undergoes cyclization with an aldehyde, which is added to the same reaction mixture, to afford the desired 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine scaffold. acs.org This approach highlights the efficiency of tandem reactions in rapidly constructing the heterocyclic core.

Innovative and Catalytic Strategies for Imidazopyridine Synthesis

To improve efficiency, yield, and environmental compatibility, modern synthetic chemistry has focused on developing novel catalytic methods for constructing the imidazopyridine skeleton. These strategies often involve transition metal catalysts that enable milder reaction conditions and broader substrate scopes.

Metal-Catalyzed Coupling and Cyclization Protocols

Transition metals, by virtue of their diverse reactivity, have become indispensable tools in heterocyclic synthesis. nih.gov Catalysts based on zinc and palladium have proven particularly effective for the synthesis of imidazopyridines, facilitating key bond-forming steps under mild conditions. nih.govrsc.org

Zinc salts are attractive catalysts due to their low cost, low toxicity, and environmental friendliness. nih.gov Zinc chloride (ZnCl₂) has been effectively used to catalyze the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and an isonitrile. bohrium.comnanomaterchem.com This methodology can be adapted for other imidazopyridine isomers. In some cases, zinc chloride is thought to act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack and promoting the subsequent cyclization. nih.gov The use of zinc-based catalysts often leads to reasonable yields and short reaction times under either conventional heating or microwave irradiation. bohrium.com

Table 2: Zinc-Catalyzed Synthesis of Imidazopyridines

CatalystReactantsReaction TypeKey FeatureReference
ZnCl₂2-Aminopyridine, Aldehyde, IsonitrileThree-Component CondensationOne-pot synthesis, reasonable yields bohrium.com
ZnO Nanorods2-Aminoazines, Benzaldehydes, TMSCNThree-Component One-PotHeterogeneous, solvent-free nih.gov
ZnS-ZnFe₂O₄2-Aminopyridine, Aldehydes, Cyclohexyl IsocyanideThree-Component One-PotRecyclable magnetic nanocatalyst nanomaterchem.com

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing complex heterocyclic systems. jocpr.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide powerful methods for functionalizing the imidazopyridine core or for constructing the ring system itself. nih.govcore.ac.uk

An effective palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles has been developed, using air as a benign oxidant. rsc.org This protocol offers a direct and operationally simple route to 3-azolyl-imidazopyridines. The catalytic cycle typically involves a palladium(II) species that facilitates the C-H activation and subsequent coupling. While this example showcases functionalization, similar C-H activation and cross-coupling strategies can be envisioned for the initial construction of the fused ring system. The versatility of palladium catalysis allows for a wide range of coupling partners and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry. nih.govjocpr.com

Copper-Catalyzed C-H Functionalization

Copper-catalyzed reactions have become a cornerstone in synthetic organic chemistry for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, a process known as C-H functionalization. This approach is highly valued for its atom economy and for streamlining synthetic sequences by avoiding the pre-functionalization of starting materials. beilstein-journals.org In the context of imidazopyridine systems, copper catalysis is instrumental in derivatization, although applications directly on the 3H-imidazo[4,5-c]pyridine core are less common than on its isomers like imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine.

Methodologies developed for these analogue systems provide a framework for potential application to 3H-Imidazo[4,5-c]pyridine-6-methanol. For instance, a novel and practical method for synthesizing imidazopyridine derivatives has been achieved through copper-catalyzed aerobic oxidative C-H functionalization. nih.gov This process involves the activation of an aryl C-H bond in the pyridine substrate. nih.gov Various copper sources, including copper(I) iodide (CuI), copper(II) sulfate (B86663) (CuSO₄), and copper oxide nanoparticles (CuO NPs), have been successfully employed. beilstein-journals.orgnih.gov

A notable example is the Cu(I)-catalyzed two-component synthesis of isoxazolylimidazo[1,2-a]pyridines under aerial conditions, which demonstrates the catalyst's ability to promote complex bond formations. beilstein-journals.org The mechanism often involves a Michael-type addition followed by a CuI-promoted one-electron oxidation. beilstein-journals.org Furthermore, direct C-H arylation has been demonstrated for N-protected imidazo[4,5-b]pyridines using copper(I) iodide, suggesting a concerted-metallation-deprotonation mechanism. nih.gov These copper-catalyzed strategies offer powerful tools for the late-stage functionalization of the imidazopyridine scaffold, which could be adapted for creating analogues of this compound.

Table 1: Examples of Copper-Catalyzed Reactions for Imidazopyridine Synthesis

Catalyst SystemImidazopyridine IsomerReaction TypeKey FeaturesReference
Cu(II)–PyboxImidazo[1,2-a]pyridineCyclization of 2-aminopyridines and propargyl alcoholsAvoids harsh conditions; works at gram scale. nih.gov
CuSO₄/Na-ascorbateImidazo[1,2-a]pyridine ConjugatesOne-pot, three-component tandem reactionUsed for synthesizing pyrazolo-IZP molecular conjugates. nih.gov
CuIImidazo[4,5-b]pyridineDirect C-H arylation at C2Regioselective functionalization of the imidazole (B134444) ring. nih.gov
CuO NPsImidazo[1,2-a]pyridineA³ coupling reactionHeterogeneous, recyclable catalyst for cross-coupling. beilstein-journals.org

One-Pot and Multi-Component Reaction Sequences for Complex Heterocycle Formation

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single synthetic operation. These reactions are characterized by high atom economy, reduced solvent waste, and simplified purification procedures, making them ideal for building heterocyclic scaffolds like imidazopyridine. researchgate.netresearchgate.net

For the specific synthesis of the imidazo[4,5-c]pyridine core, a key precursor is 3,4-diaminopyridine. nih.gov A direct synthesis involves reacting 3,4-diaminopyridine with sodium bisulfite adducts of various benzaldehydes to form the 5H-imidazo[4,5-c]pyridine skeleton. nih.gov Another established method is the condensation of 3,4-diaminopyridine with orthoesters, such as triethyl orthoformate, often catalyzed by ytterbium triflate. nih.gov

While these methods are effective, MCRs developed for isomeric systems highlight more advanced approaches. The Groebke–Blackburn–Bienaymé reaction (GBBR), a well-known MCR, combines an aminoazine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines in a single step. mdpi.commdpi.com This reaction can be performed under mild, ammonium (B1175870) chloride-catalyzed conditions and even assisted by microwave irradiation to reduce reaction times. mdpi.com Researchers have also combined the GBBR with other reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), in a one-pot sequence to generate highly complex bis-heterocyclic systems. mdpi.com Such MCR strategies, while primarily applied to other isomers, demonstrate the potential for developing more convergent and efficient syntheses of functionalized 3H-imidazo[4,5-c]pyridines.

Table 2: Selected One-Pot and Multi-Component Syntheses of Imidazopyridines

Reaction Name/TypeStarting MaterialsProduct CoreCatalyst/ConditionsReference
Condensation3,4-Diaminopyridine, Benzaldehyde AdductsImidazo[4,5-c]pyridineNa₂S₂O₅ adducts nih.gov
Groebke–Blackburn–Bienaymé (GBBR)2-Aminopyridine, Aldehyde, IsocyanideImidazo[1,2-a]pyridineNH₄Cl, Microwave mdpi.com
Reductive Cyclization2-Nitro-3-aminopyridine, AldehydesImidazo[4,5-b]pyridineNa₂S₂O₄ nih.gov
Three-Component ReactionDiethylphthalate, Anilines, Pyridine-2,3-diamineImidazo[4,5-b]pyridinePhosphoric acid, Glycerol researchgate.net

Environmentally Conscious (Green Chemistry) Synthetic Approaches

The principles of green chemistry aim to design chemical processes that minimize environmental impact. In the synthesis of imidazopyridines, this has led to the development of methods that use safer solvents, renewable materials, and energy-efficient conditions. cup.edu.in

A significant advancement is the replacement of traditional volatile organic solvents with environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of imidazopyridine derivatives, often with the aid of surfactants like sodium dodecyl sulfate (SDS) to create micellar reaction environments. acs.orgacs.org These aqueous systems can facilitate reactions and simplify product isolation. acs.org Glycerol and polyethylene (B3416737) glycol (PEG-400) have also been employed as green, non-volatile solvent media. researchgate.netacs.org

The development of eco-friendly catalysts is another key aspect. Metal-free catalytic systems, such as those using ammonium chloride or iodine, have been developed to avoid the toxicity and cost associated with heavy metals. acs.org When metals are necessary, catalysts designed for high efficiency and recyclability are preferred. For example, a heterogeneous catalyst derived from functionalized cellulose, a renewable biomaterial, has been used for the GBB reaction, offering low catalyst loading and the ability to be recycled for multiple reaction cycles. researchgate.net Furthermore, energy-efficient techniques like microwave-assisted synthesis are increasingly used to reduce reaction times and energy consumption. nih.goveurjchem.com

Table 3: Green Chemistry Approaches in Imidazopyridine Synthesis

Green ApproachExampleImidazopyridine IsomerBenefitReference
Aqueous Micellar CatalysisCu(II)–ascorbate in SDS/waterImidazo[1,2-a]pyridineAvoids organic solvents, mild heating (50 °C). acs.org
Green SolventReaction in glycerolImidazo[4,5-b]pyridineBiodegradable, non-volatile solvent. researchgate.net
Metal-Free CatalysisAmmonium chloride in ethanolImidazo[1,2-a]pyridineNon-toxic, inexpensive catalyst. acs.org
Biodegradable CatalystFunctionalized cellulose-based catalystImidazo[1,2-a]pyridineRenewable, stable, and recyclable catalyst. researchgate.net
Tandem Reaction in Green MediaSNAr/reduction/condensation in H₂O-IPAImidazo[4,5-b]pyridineBase-free, one-pot synthesis in an aqueous mixture. acs.org

Regioselective Construction of the 6-Methanol Moiety within the Imidazopyridine Scaffold

The precise installation of functional groups at specific positions (regioselectivity) is a critical challenge in the synthesis of complex heterocyclic molecules. The construction of the 6-methanol group on the 3H-imidazo[4,5-c]pyridine scaffold is not a trivial step and relies heavily on controlling the chemistry of the pyridine ring precursor.

Strategies for Carbon-Oxygen Bond Formation at C6

Direct C-H hydroxymethylation at the C6 position of a pre-formed imidazo[4,5-c]pyridine ring is challenging due to the presence of multiple reactive sites. Therefore, the most viable strategies involve a "functional group interconversion" approach on a pyridine ring that is already substituted at the desired position. The C6 position of the final product corresponds to the C5 position of the 3,4-diaminopyridine starting material.

A logical and common synthetic route would proceed as follows:

Formation of the Imidazole Ring: This substituted diaminopyridine would then undergo cyclization to form the imidazo[4,5-c]pyridine core. This can be achieved by reacting it with an appropriate one-carbon source, such as formic acid or an orthoformate, which would yield 3H-imidazo[4,5-c]pyridine-6-carboxylic acid (or its ester). nih.gov

Reduction to the Methanol (B129727) Group: The final step is the formation of the carbon-oxygen bond of the primary alcohol. This is typically accomplished by the reduction of the carboxylic acid or ester group at the C6 position. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation, converting the carbonyl group into a primary alcohol (-CH₂OH).

This strategy ensures that the methanol group is placed exclusively at the C6 position, leveraging the controlled synthesis of the starting pyridine derivative to achieve high regioselectivity.

Methodological Challenges and Breakthroughs in Preparative Synthesis

The preparative synthesis of this compound and its analogues is accompanied by several challenges, but recent breakthroughs have offered innovative solutions.

Methodological Challenges:

Regioselectivity: A primary challenge is controlling the position of substituents. The synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine can lead to mixtures of N-alkylation isomers, and functionalizing the pyridine ring directly often results in poor regioselectivity. nih.govacs.org

Harsh Reaction Conditions: Many traditional methods for constructing the imidazopyridine core require high temperatures, strong acids (like polyphosphoric acid), or harsh reagents, which can limit functional group tolerance and generate significant waste. nih.gov

Scalability: Translating a laboratory-scale synthesis to a larger, preparative scale can be problematic, with issues like heat transfer, reagent handling, and purification becoming more complex. acs.orgchemrxiv.org

Breakthroughs in Synthesis:

Advanced Catalysis: The development of advanced transition-metal catalytic systems, particularly those using copper, has enabled direct C-H functionalization, providing more efficient and atom-economical routes to a wide range of derivatives. beilstein-journals.orgnih.gov

One-Pot and Multicomponent Reactions (MCRs): The increasing use of MCRs, such as the Groebke-Blackburn-Bienaymé reaction for analogue systems, has revolutionized the synthesis of imidazopyridines. researchgate.netmdpi.com These reactions combine multiple steps into a single operation, drastically improving efficiency and reducing waste.

Green Chemistry Principles: The adoption of green chemistry has led to significant breakthroughs. The use of aqueous media, benign solvents like glycerol, biodegradable catalysts, and metal-free reaction conditions has made syntheses more sustainable and environmentally friendly. researchgate.netacs.orgacs.org

Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool to accelerate reactions, often reducing reaction times from hours to minutes while improving yields and product purity. mdpi.comscite.ai This technology has been successfully applied to the synthesis of various imidazopyridine cores.

These breakthroughs are continuously refining the approaches to complex heterocyclic synthesis, making the preparation of molecules like this compound more practical, efficient, and sustainable.

Mechanistic Insights into the Chemical Reactivity and Transformations of 3h Imidazo 4,5 C Pyridine 6 Methanol

Reactivity at the Imidazole (B134444) Nitrogen Centers (N1, N3)

Selective N-Alkylation and N-Acylation Reactions

The nucleophilicity of the imidazole nitrogens allows for the introduction of various substituents through N-alkylation and N-acylation reactions. The regioselectivity of these reactions is a critical aspect, often influenced by steric and electronic factors.

In related imidazo[4,5-c]pyridine systems, N-alkylation has been observed to occur selectively. For instance, the alkylation of 2-substituted 5H-imidazo[4,5-c]pyridines with agents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate in DMF predominantly yields the N5-alkylated product. nih.gov Given the tautomeric nature of the 3H-imidazo[4,5-c]pyridine core, this provides strong evidence that alkylation of 3H-Imidazo[4,5-c]pyridine-6-methanol would favor substitution at the N3 position. The N1 position is sterically hindered by the fused pyridine (B92270) ring, directing the electrophile to the more accessible N3 nitrogen.

While specific studies on the N-acylation of this compound are not extensively documented, the general reactivity of imidazoles suggests that acylation would also occur at the more nucleophilic and sterically accessible N3 position. Acylating agents such as acid chlorides or anhydrides would react with the N3 nitrogen to form the corresponding N-acyl derivative. The reaction conditions, including the choice of base and solvent, would be crucial in controlling the efficiency and selectivity of this transformation.

Table 1: Regioselectivity in N-Alkylation of Imidazo[4,5-c]pyridines
Starting MaterialAlkylating AgentMajor ProductReference
2-Substituted 5H-imidazo[4,5-c]pyridine4-Chlorobenzyl bromideN5-alkylated isomer nih.gov
2-Substituted 5H-imidazo[4,5-c]pyridineButyl bromideN5-alkylated isomer nih.gov

Protonation Equilibria and their Impact on Reactivity

The basicity of the nitrogen atoms in this compound plays a pivotal role in its chemical behavior. The imidazole nitrogens are generally more basic than the pyridine nitrogen. Computational studies on related tetracyclic imidazo[4,5-b]pyridine systems have shown that the imidazole nitrogen is the primary binding site for protons. nih.gov This is consistent with the general understanding that the lone pair of electrons on the imidazole nitrogen is more available for protonation compared to the pyridine nitrogen, whose lone pair is more involved in the aromatic system.

The position of the nitrogen atom within the pyridine ring significantly influences the basicity and, consequently, the antiproliferative activity of related tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr Electron-donating groups on the heterocyclic core tend to enhance the basicity of the nitrogen centers. nih.gov The hydroxymethyl group at the 6-position of the pyridine ring in this compound is expected to have a modest electron-donating effect through resonance, which could slightly increase the basicity of both the pyridine and imidazole nitrogens.

Protonation of the imidazole or pyridine nitrogen can significantly alter the reactivity of the molecule. For instance, protonation of the imidazole ring would deactivate it towards electrophilic attack and could also influence the regioselectivity of subsequent reactions on the pyridine ring by altering the electron distribution within the fused system.

Transformations of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various transformations, including C-H functionalization, electrophilic aromatic substitution, and halogenation followed by cross-coupling reactions.

Direct C-H Functionalization and C-C Bond Formation (e.g., Alkynylation)

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of imidazopyridines, the C3 position of the imidazole ring is often the most reactive site for C-H functionalization due to its electron-rich character. researchgate.net However, functionalization of the pyridine ring C-H bonds is also an important avenue for structural diversification.

While direct C-H functionalization of this compound itself is not well-documented, studies on related imidazopyridine isomers provide valuable insights. For instance, various C-H functionalization strategies, including visible light-induced reactions, have been successfully applied to imidazo[1,2-a]pyridines, leading to a diverse range of substituted derivatives. mdpi.com

Alkynylation, a specific type of C-C bond formation, has been achieved on the pyridine ring of related heterocyclic systems. Although not directly on the target molecule, Sonogashira coupling reactions of halogenated pyridines and imidazopyridines are well-established methods for introducing alkynyl groups. researchgate.netwikipedia.orgsci-hub.se This suggests that a two-step approach, involving initial halogenation of the pyridine ring followed by a Sonogashira cross-coupling, would be a viable strategy for the alkynylation of this compound.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3-position (meta to the nitrogen atom), as the intermediate sigma complex is less destabilized compared to attack at the 2- or 4-positions. quora.com

In the 3H-Imidazo[4,5-c]pyridine ring system, the pyridine ring is fused to an imidazole ring, which can further influence the regioselectivity of EAS reactions. The electron-donating nature of the imidazole ring can partially offset the deactivating effect of the pyridine nitrogen. The hydroxymethyl group at the 6-position is an ortho, para-directing group. However, the strong deactivating effect of the pyridine nitrogen is likely to be the dominant factor. Therefore, electrophilic attack on the pyridine ring of this compound, if it occurs, would be expected to favor the positions meta to the pyridine nitrogen, which are the C5 and C7 positions. The presence of the hydroxymethyl group at C6 might sterically hinder attack at C5 and C7, and electronically direct towards C5 and C7. The precise outcome would depend on the specific electrophile and reaction conditions.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine ring provides a crucial handle for further functionalization through cross-coupling reactions. The synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been reported, indicating that direct bromination of the pyridine ring in imidazopyridine systems is feasible. eurjchem.comscispace.comresearchgate.net By analogy, direct halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce a halogen atom onto the pyridine ring, likely at the C5 or C7 position.

Once halogenated, the resulting halo-3H-imidazo[4,5-c]pyridine-6-methanol can serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. For example, Suzuki-Miyaura coupling of a bromo-substituted derivative with a boronic acid would yield the corresponding aryl-substituted product. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. researchgate.net

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound
Reaction TypeCoupling PartnerExpected ProductCatalyst System (Typical)
Suzuki-MiyauraAryl/heteroaryl boronic acidAryl/heteroaryl-substituted derivativePd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3)
SonogashiraTerminal alkyneAlkynyl-substituted derivativePd catalyst (e.g., PdCl2(PPh3)2), Cu(I) co-catalyst, base (e.g., Et3N)

Chemical Modifications of the 6-Methanol Functional Group

The 6-methanol group is a key site for synthetic elaboration, allowing for the introduction of diverse functionalities through various chemical transformations.

The selective oxidation of the primary alcohol in this compound to an aldehyde or a carboxylic acid represents a fundamental transformation for further derivatization. While specific studies on this exact molecule are not extensively detailed in publicly available literature, analogous transformations on similar heterocyclic methanols are well-established. Typically, mild oxidizing agents are employed to achieve selective conversion to the aldehyde without over-oxidation or degradation of the sensitive heterocyclic core.

Commonly used reagents for such transformations on related N-heterocyclic methanols include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and Swern oxidation conditions. The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent side reactions.

Table 1: Potential Reagents for Selective Oxidation

Reagent/System Product Typical Conditions
Manganese Dioxide (MnO₂) Aldehyde Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp.
Dess-Martin Periodinane (DMP) Aldehyde CH₂Cl₂, room temp.
Swern Oxidation (oxalyl chloride, DMSO, Et₃N) Aldehyde Low temperature (-78 °C to room temp.), CH₂Cl₂
Jones Reagent (CrO₃, H₂SO₄, acetone) Carboxylic Acid Room temp.

The resulting aldehyde, 3H-imidazo[4,5-c]pyridine-6-carbaldehyde, is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Complete oxidation to the carboxylic acid, 3H-imidazo[4,5-c]pyridine-6-carboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Reductive transformations of the 6-methanol group itself are less common as it is already in a reduced state. However, the concept of reduction is highly relevant to the synthesis of this compound from its corresponding carboxylic acid or aldehyde derivatives. For instance, the reduction of 3H-imidazo[4,5-c]pyridine-6-carboxylic acid or its esters to the alcohol can be accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a standard reagent for this type of reduction, typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Another common reducing agent is sodium borohydride (B1222165) (NaBH₄), often used for the reduction of the corresponding aldehyde.

Table 2: Potential Reagents for Reductive Transformations to Form the 6-Methanol Group

Starting Material Reagent Product
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid Lithium aluminum hydride (LiAlH₄) This compound
Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate Lithium aluminum hydride (LiAlH₄) This compound

These reductive processes are fundamental in synthetic routes where the carboxylic acid or aldehyde is a more accessible intermediate.

The hydroxyl group of this compound is amenable to derivatization to form ethers and esters, which can significantly alter the compound's physicochemical properties.

Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although the conditions might be harsh for the imidazopyridine core. A convenient method for preparing methyl esters involves the use of methanol (B129727) with trimethylchlorosilane.

Table 3: Derivatization Reactions of the 6-Methanol Group

Reaction Type Reagents Functional Group Formed
Etherification 1. NaH2. Alkyl halide (R-X) Ether (-CH₂OR)
Esterification Acyl chloride (RCOCl), Base (e.g., Et₃N) Ester (-CH₂OCOR)
Esterification Carboxylic anhydride ((RCO)₂O), Base Ester (-CH₂OCOR)
Esterification Carboxylic acid (RCOOH), Acid catalyst (e.g., H₂SO₄) Ester (-CH₂OCOR)

These derivatization reactions are crucial for creating libraries of compounds with modified properties for various research applications.

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are critical for optimizing reaction conditions and predicting the outcome of chemical transformations involving this compound.

Mechanistic studies on the functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold, a related isomer, have shed light on the electronic properties of the ring system. For instance, visible light-promoted reactions often proceed through radical intermediates. In such cases, a photocatalyst, upon light irradiation, can induce the formation of a radical species that then reacts with the imidazopyridine ring. The subsequent steps may involve oxidation and deprotonation to yield the final product. While these studies are not directly on this compound, they provide a framework for understanding potential radical-mediated transformations.

In the context of the 6-methanol group modifications, the mechanisms are generally well-understood from classical organic chemistry principles:

Oxidation: The mechanism of oxidation with an agent like MnO₂ is thought to involve the adsorption of the alcohol onto the surface of the oxidant, followed by a series of single-electron transfers and proton abstractions.

Reduction: The reduction of a carbonyl group with a hydride reagent like LiAlH₄ involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Etherification (Williamson): This is a classic Sₙ2 reaction where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Esterification (with acyl chloride): This proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the alcohol's oxygen attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester.

The electronic nature of the imidazo[4,5-c]pyridine ring can influence the reactivity of the 6-methanol group. The electron-withdrawing character of the pyridine ring and the imidazole ring can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom, thereby modulating the rates and outcomes of these reactions compared to simple benzylic alcohols. However, detailed kinetic and computational studies specifically on this compound are required to fully elucidate these electronic effects.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 3h Imidazo 4,5 C Pyridine 6 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the primary structural components of 3H-Imidazo[4,5-c]pyridine-6-methanol.

The ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The protons on the imidazo[4,5-c]pyridine core are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts are influenced by the nitrogen atoms within the fused rings, which create variations in electron density. ipb.pt The protons of the hydroxymethyl (-CH₂OH) group would be observed further upfield. The methylene (B1212753) protons (-CH₂) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, while the hydroxyl proton (-OH) signal would be a broad singlet whose position is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic pyridine (B92270) and imidazole (B134444) rings are expected to resonate in the δ 110-160 ppm range. nih.gov Quaternary carbons (those without attached protons) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the methylene group (-CH₂) would appear significantly upfield, typically in the δ 50-65 ppm range.

Illustrative NMR Data for a Related Imidazo[4,5-c]pyridine Derivative

To illustrate, the following table presents ¹H and ¹³C NMR data for a similar compound, 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one. nih.gov This data exemplifies the chemical shift regions expected for the core ring system.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine Ring H7.79 (d, J = 5.5 Hz)143.82, 141.67, 109.59, 97.01
Imidazole Ring C=O-153.29
Phenyl Ring H7.61 (d, J = 8.5 Hz), 7.46 (d, J = 8.6 Hz)137.01, 133.66, 129.93, 129.35
Substituent Protons3.65 (d, J=7.4 Hz, -CH₂-), 2.12 (m, -CH-), 0.92 (d, J=6.7 Hz, -CH₃)48.58, 27.86, 20.21
Data acquired in DMSO-d₆ at 400 MHz for ¹H and 101 MHz for ¹³C. nih.gov

2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). emerypharma.com This is essential for assigning each carbon signal in the ¹³C spectrum to a specific proton signal in the ¹H spectrum. For instance, it would definitively link the methylene proton signal to the methylene carbon signal of the methanol (B129727) substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). emerypharma.com This technique is vital for connecting the different parts of the molecule. Key correlations would include those between the methylene protons of the methanol group and the C6 carbon of the pyridine ring, as well as adjacent carbons in the ring. This would confirm the position of the methanol substituent on the heterocyclic core. It is also invaluable for assigning quaternary carbons, which are not visible in an HSQC spectrum. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While more critical for determining stereochemistry in complex or chiral molecules, in this case, it could help confirm the proximity of the methanol group protons to specific protons on the pyridine ring, further solidifying the structural assignment.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Protons Correlating Protons and Carbons Information Gained
COSY H5 ↔ H7 - Confirms connectivity of pyridine ring protons.
HSQC Pyridine H's ↔ Pyridine C's Imidazole H ↔ Imidazole C Assigns all protonated carbons in the core structure and substituent.
-CH₂-OH ↔ C H₂-OH
HMBC -C H₂-OH ↔ C6, C5, C7 - Confirms attachment of the methanol group at the C6 position.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular mass of this compound (C₇H₇N₃O, Molecular Weight: 149.15 g/mol ).

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For imidazopyridine derivatives, fragmentation often involves characteristic losses related to substituents and cleavage of the heterocyclic core. nih.govnih.govresearchgate.net

Expected Fragmentation Pathways and Key Ions

m/z Value (Expected) Fragment Identity Proposed Loss
150.06 [M+H]⁺ -
132.05 [M+H - H₂O]⁺ Loss of water from the methanol group
121.05 [M+H - CHO]⁺ Loss of formaldehyde (B43269) radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org The absorption of specific frequencies of IR light or the inelastic scattering of laser light (Raman) corresponds to the vibrations of specific functional groups, making these methods excellent for functional group identification. researchgate.net

For this compound, the key functional groups that would be identified are the alcohol (-OH), the imidazole N-H, and the aromatic C=C and C=N bonds.

Expected Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (alcohol) 3200-3600 (broad) IR
N-H stretch (imidazole) 3100-3500 (medium) IR
Aromatic C-H stretch 3000-3100 (sharp) IR, Raman
Aromatic C=C and C=N stretches 1400-1650 (multiple bands) IR, Raman
C-O stretch (primary alcohol) 1000-1075 (strong) IR

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. uctm.edu This technique measures the diffraction pattern of X-rays passing through a single crystal of the compound, which can be used to calculate the electron density map and, subsequently, the exact atomic positions, bond lengths, and bond angles.

The analysis of a suitable single crystal of this compound would yield its fundamental crystallographic data. This includes the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that builds the crystal—and the space group, which describes the crystal's symmetry.

This analysis would provide definitive confirmation of the imidazo[4,5-c]pyridine core's planarity and the geometry of the methanol substituent relative to the ring. The data would also reveal intermolecular interactions, such as hydrogen bonding involving the alcohol and imidazole N-H groups, which dictate how the molecules pack in the solid state. researchgate.net

Illustrative Crystallographic Data for a Related Imidazo[1,2-a]pyridine (B132010) Derivative

The table below shows crystallographic data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (B1584459), a related compound, to exemplify the type of information obtained from an X-ray diffraction experiment. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.0612 (12)
b (Å) 5.8679 (5)
c (Å) 11.0028 (10)
α (°) ** 90
β (°) 109.432 (3)
γ (°) 90
Volume (ų) **795.15 (12)
Z (Molecules/Unit Cell) 4
Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular interactions. Understanding these interactions and the resulting crystal packing is fundamental to predicting and controlling the material's physicochemical properties, such as solubility, stability, and bioavailability. Advanced techniques, primarily single-crystal X-ray diffraction, are employed to elucidate these structural details.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the closest contacts between atoms, providing a detailed breakdown of the types of interactions and their relative contributions to the crystal packing. For a related imidazo[4,5-b]pyridine derivative, Hirshfeld analysis indicated that H···H (48.1%), H···Br/Br···H (15.0%), and H···O/O···H (12.8%) interactions were the most significant contributors to the crystal packing. nih.gov While specific data for this compound is not available, a similar approach would be used for its analysis.

Table 1: Illustrative Intermolecular Interactions in a Related Imidazo[4,5-b]pyridine Derivative nih.gov

Interaction TypeContribution to Hirshfeld Surface
H···H48.1%
H···Br/Br···H15.0%
H···O/O···H12.8%
H···C/C···H6.0%
H···N/N···H5.8%
C···C3.7%
C···Br/Br···C3.5%
C···N/N···C1.6%

This table illustrates the types of intermolecular contacts and their relative surface area contributions for a related imidazopyridine derivative, as determined by Hirshfeld surface analysis. A similar analysis would be applicable to this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The chemical purity and isomeric composition of this compound are critical parameters that are rigorously controlled, particularly in pharmaceutical applications. Advanced chromatographic techniques are indispensable for both quantifying impurities and separating potential isomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for purity assessment. The method's effectiveness relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. For related imidazopyridine derivatives, RP-HPLC methods have been developed to separate rotamers, which are interconvertible isomers. nih.gov Optimization of parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile/methanol mixtures with additives like trifluoroacetic acid), and column temperature is crucial for achieving baseline separation. nih.gov

The potential for chirality in derivatives of this compound necessitates the use of chiral chromatography for enantiomeric separation. High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is a common approach. researchgate.net Polysaccharide-based CSPs, for instance, have been successfully used for the chiral separation of imidazo[1,2-a]pyridine derivatives, achieving high resolutions. researchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols with additives, plays a critical role in the chiral recognition mechanism. researchgate.net

Capillary electrophoresis (CE), particularly cyclodextrin-capillary zone electrophoresis (CD-CZE), offers an alternative and powerful method for chiral separations. nih.gov This technique relies on the differential migration of enantiomers in an electric field due to their interaction with a chiral selector, such as a cyclodextrin, added to the background electrolyte. nih.govmdpi.com The method can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage to achieve efficient separation. nih.gov

Table 2: Exemplary Conditions for Chiral Separation of Imidazole Derivatives by CD-CZE nih.gov

ParameterCondition
Chiral SelectorHydroxypropyl-β-cyclodextrin (HP-β-CD)
Buffer50 mM Phosphate Buffer
pH2.5
HP-β-CD Concentration7.5 - 12.5 mM
Temperature25 °C
Applied Field0.50 kV/cm

This table provides an example of optimized conditions for the enantiomeric separation of related N-imidazole derivatives using capillary electrophoresis. Similar principles would guide the method development for chiral isomers of this compound.

These advanced chromatographic and electrophoretic techniques provide the necessary tools to ensure the high purity and correct isomeric form of this compound for research and development purposes.

Computational and Theoretical Investigations of 3h Imidazo 4,5 C Pyridine 6 Methanol

Density Functional Theory (DFT) for Electronic Structure and Energetic Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. scirp.orgmdpi.com It is particularly effective for calculating the structural, electronic, and energetic properties of organic molecules. For imidazopyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p) or TZVP, provide reliable data on molecular geometries, vibrational frequencies, and reaction energetics. scirp.orgresearchgate.netnih.gov

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 3H-Imidazo[4,5-c]pyridine-6-methanol, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Based on studies of similar structures, the imidazo[4,5-c]pyridine core is expected to be nearly planar. The primary conformational flexibility would arise from the rotation around the C-C bond connecting the methanol (B129727) group to the pyridine (B92270) ring. Theoretical studies on related pyridinyl methanol derivatives have performed comprehensive scans of such rotational barriers to identify the most stable conformer. researchgate.net For instance, in a study of 2-(phenyl)imidazo[4,5-c]pyridine in methanol, the geometry was optimized to understand intermolecular interactions. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a Representative Imidazopyridine Structure This table is illustrative, based on typical values for related compounds, as specific data for this compound is not available.

Parameter Bond/Angle Predicted Value
Bond Length C-N (imidazole) ~1.38 Å
C=N (imidazole) ~1.32 Å
C-C (ring fusion) ~1.40 Å
C-C (pyridine) ~1.39 Å
C-N (pyridine) ~1.34 Å
C-C (substituent) ~1.51 Å
C-O (methanol) ~1.43 Å
Angle C-N-C (imidazole) ~108°
N-C-N (imidazole) ~110°

After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to validate the computational model. researchgate.netnih.gov

Key vibrational modes for this compound would include:

O-H stretch: A broad band typically around 3300-3500 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: A sharp to broad peak around 3100-3300 cm⁻¹ from the imidazole (B134444) ring.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methanol group's CH₂ below 3000 cm⁻¹.

C=N and C=C stretches: Strong bands in the 1500-1650 cm⁻¹ region, characteristic of the heterocyclic ring system.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

Theoretical studies on related imidazopyridine derivatives have successfully used DFT to assign vibrational modes and show good agreement with experimental FT-IR spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's behavior in chemical reactions. researchgate.netmatrixscientific.com

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For imidazopyridine derivatives, the HOMO is typically distributed over the electron-rich imidazole part of the fused ring system, while the LUMO is often located on the pyridine ring. researchgate.netresearchgate.net The introduction of a methanol group (-CH₂OH), a weak electron-donating group, would slightly raise the HOMO energy level, potentially making the molecule a better electron donor.

Table 2: Representative FMO Data for Imidazopyridine Derivatives This table presents typical energy values found in computational studies of similar compounds. scirp.orgresearchgate.net

Parameter Description Typical Energy Range (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0

The HOMO-LUMO gap and the orbitals' spatial distribution allow for the prediction of reactive sites. The locations with the highest density of the HOMO are prone to electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack.

Global reactivity descriptors, such as chemical hardness (η) and softness (S), can be calculated from the HOMO and LUMO energies. scirp.org

Chemical Hardness (η): Calculated as (E(LUMO) - E(HOMO)) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. researchgate.net

For imidazopyridine systems, these descriptors provide quantitative measures of their stability and reactivity, which is crucial for applications in medicinal chemistry and materials science. scirp.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netbhu.ac.in It plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms (like nitrogen and oxygen) and are sites for electrophilic attack. bhu.ac.in

Blue: Regions of positive electrostatic potential, which are electron-deficient. These areas, often around hydrogen atoms (especially N-H and O-H), are sites for nucleophilic attack. bhu.ac.in

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential (red) around the nitrogen atoms of the pyridine and imidazole rings, as well as the oxygen atom of the methanol group. scirp.org These sites are the most likely points of interaction for electrophiles, protons, or metal cations. mdpi.com A region of high positive potential (blue) would be located around the hydrogen atom of the hydroxyl group and the N-H proton of the imidazole ring, indicating these are the primary sites for nucleophilic attack or hydrogen bond donation. scirp.org

Reaction Mechanism Studies through Computational Pathways

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of starting materials, intermediates, transition states, and final products.

The primary goal is to determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the energy difference between the reactants and the transition state. A lower activation energy indicates a more favorable reaction pathway. These calculations can reveal intricate details about bond-breaking and bond-forming processes, solvent effects, and the role of catalysts. youtube.com

For instance, a hypothetical oxidation of the methanol group on this compound to the corresponding aldehyde could be modeled. Computational methods would be used to calculate the optimized geometries and energies of the reactant, the transition state (where the oxidizing agent interacts with the methanol group), and the final aldehyde product.

Table 1: Illustrative Computed Energies for a Hypothetical Oxidation Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexThis compound and oxidant0.00
Transition StateHighest energy point on the reaction coordinate+25.5
Product Complex3H-Imidazo[4,5-c]pyridine-6-carbaldehyde and reduced oxidant-15.2

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational reaction mechanism studies.

This analysis would suggest that the reaction is thermodynamically favorable (exothermic, as the product has lower energy than the reactant) and would provide the kinetic barrier to the reaction. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Advanced Intermolecular Interaction Analysis

The way molecules pack together in a crystal is determined by a complex network of intermolecular interactions. Advanced computational techniques allow for the visualization and quantification of these forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules. uctm.edunih.gov

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts. nih.gov

Table 2: Illustrative Hirshfeld Surface Analysis Data for Crystalline this compound

Interaction TypeContribution to Crystal Packing (%)
H···H45.5
O···H / H···O28.2
C···H / H···C15.8
N···H / H···N8.5
C···C2.0

Note: The values in this table are hypothetical examples of results from a Hirshfeld surface analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to define atoms, bonds, and the nature of chemical interactions. researchgate.netamercrystalassn.org This theory is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. wiley-vch.de

A bond critical point (BCP) located between two atoms indicates a chemical bond. The properties at this point, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the interaction. researchgate.net For covalent bonds, ρb is large and ∇²ρb is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρb and ∇²ρb are small and positive. nih.gov The ratios of kinetic and potential energy densities at the BCP can further classify the strength and nature of hydrogen bonds. researchgate.net This allows for a precise, quantitative description of the forces holding the crystal lattice together.

Table 3: Illustrative QTAIM Parameters for Intermolecular Interactions in this compound

BondType of InteractionElectron Density (ρb) (a.u.)Laplacian (∇²ρb) (a.u.)
O-H···NStrong Hydrogen Bond0.035+0.095
C-H···OWeak Hydrogen Bond0.012+0.048
C-H···πvan der Waals0.008+0.025

Note: The values in this table are hypothetical and represent typical ranges for the described interactions as determined by QTAIM analysis.

3h Imidazo 4,5 C Pyridine 6 Methanol As a Precursor in Complex Organic Synthesis

Role in the Elaboration of Diverse Heterocyclic Frameworks

The strategic placement of the hydroxymethyl group on the 3H-imidazo[4,5-c]pyridine core makes it a key building block for the construction of a variety of fused and substituted heterocyclic systems. The hydroxyl moiety can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the nitrogen atoms within the imidazopyridine ring system can participate in cyclization reactions, leading to novel polycyclic architectures.

For instance, the synthesis of various imidazo[4,5-c]pyridine derivatives often starts from substituted diaminopyridines. The subsequent functionalization of the resulting scaffold allows for the introduction of diverse substituents. While direct examples starting from 3H-Imidazo[4,5-c]pyridine-6-methanol are not extensively documented in publicly available literature, the known reactivity of the imidazo[4,5-c]pyridine core suggests its potential in various synthetic transformations. For example, N-alkylation of the imidazole (B134444) ring is a common strategy to introduce diversity. researchgate.net The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of condensation and coupling reactions to build more complex heterocyclic structures.

Strategies for Functionalization leading to Chemically Diverse Libraries

The generation of chemically diverse libraries from a common scaffold is a cornerstone of modern drug discovery. This compound is an attractive starting point for such endeavors due to its multiple points of functionalization.

Key functionalization strategies include:

Modification of the Hydroxymethyl Group: The primary alcohol can be esterified or etherified with a wide range of acids, alcohols, or alkyl halides to generate libraries of esters and ethers. Oxidation to the corresponding aldehyde or carboxylic acid opens up further possibilities for derivatization, such as reductive amination or amide bond formation.

Substitution on the Pyridine (B92270) Ring: While direct electrophilic substitution on the pyridine ring of the imidazo[4,5-c]pyridine system can be challenging, metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated precursors to this compound could be employed to introduce aryl, heteroaryl, or amino groups.

Functionalization of the Imidazole Ring: The nitrogen atoms of the imidazole moiety can be alkylated or acylated to introduce a variety of substituents, further expanding the chemical space of the resulting library.

These strategies allow for the systematic variation of steric and electronic properties around the core scaffold, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Development of Novel Synthetic Reagents and Catalytic Ligands based on the Scaffold

The unique structural features of this compound also suggest its potential application in the development of novel synthetic reagents and catalytic ligands. The imidazopyridine core, with its multiple nitrogen atoms, can act as a bidentate or even a tridentate ligand for various transition metals.

The development of ligands based on this scaffold could lead to new catalysts for a range of organic transformations. For example, chiral derivatives of this compound, where chirality is introduced either in a substituent on the hydroxymethyl group or on the imidazole nitrogen, could be explored as ligands in asymmetric catalysis. The coordination of a metal to the nitrogen atoms of the imidazopyridine ring and potentially the oxygen of the hydroxymethyl group could create a well-defined chiral environment around the metal center, enabling enantioselective reactions.

Future Research Directions and Unexplored Avenues for 3h Imidazo 4,5 C Pyridine 6 Methanol

Discovery of Novel and Efficient Synthetic Routes

The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation of a diaminopyridine with a carboxylic acid or its equivalent, or the oxidative cyclization of a diaminopyridine with an aldehyde. mdpi.comnih.gov For 3H-Imidazo[4,5-c]pyridine-6-methanol specifically, future research could focus on developing more efficient and sustainable synthetic methodologies.

One promising direction is the exploration of one-pot multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.org The development of a multicomponent strategy for the synthesis of this compound, possibly from readily available starting materials, would be a significant advancement. Another avenue for exploration is the use of microwave-assisted synthesis. researchgate.netnih.gov This technique has been shown to accelerate reaction times and improve yields for the synthesis of related imidazopyridine derivatives and could be adapted for the production of this compound. researchgate.net

Furthermore, the development of catalytic systems, such as those employing ytterbium triflate for condensation reactions, could lead to milder reaction conditions and higher yields of the desired product. mdpi.com Research into novel catalytic approaches, including the use of metal-organic frameworks (MOFs) or biocatalysts, could also pave the way for more environmentally friendly and selective synthetic routes.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing synthetic protocols and designing new transformations. Future research should aim to elucidate the intricate details of the cyclization and substitution reactions that form the imidazo[4,5-c]pyridine core.

For instance, in the condensation reaction between a diaminopyridine and an aldehyde, a detailed mechanistic study could clarify the intermediates and transition states involved in the oxidative cyclization process. This could involve a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, along with computational modeling.

Moreover, the reactivity of the methanol (B129727) group at the 6-position offers a handle for a variety of chemical transformations. In-depth mechanistic studies of these transformations, such as esterification, etherification, or oxidation, would provide valuable insights into the electronic and steric effects of the imidazo[4,5-c]pyridine nucleus on the reactivity of the side chain. This knowledge would be instrumental in the rational design of new functional molecules based on this scaffold.

Advancements in Computational Predictive Modeling for Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new chemical entities with desired functions. For this compound, future research in computational modeling could focus on several key areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. uctm.edumdpi.com This information is vital for predicting its reactivity in various chemical transformations and its potential as a building block for new materials. For example, understanding the electron distribution within the fused ring system can help in predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular docking and dynamics simulations, while often used in a biological context, can be adapted to model the interactions of this compound with other molecules or surfaces for materials science applications. nih.govnih.gov For instance, simulations could predict how this molecule might self-assemble or interact with a polymer matrix, guiding the design of new functional materials. Furthermore, predictive models can be developed to forecast the photophysical properties of derivatives of this compound, aiding in the design of novel fluorescent probes or light-emitting materials.

Exploration of its Utility in Emerging Chemical Technologies

The unique structure of this compound makes it a promising candidate for a variety of applications in emerging chemical technologies, beyond its potential biological roles.

One exciting avenue is its use as a building block for the synthesis of novel functional materials. The rigid, planar imidazo[4,5-c]pyridine core, combined with the reactive methanol group, allows for its incorporation into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting electronic, optical, or catalytic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3H-Imidazo[4,5-c]pyridine-6-methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor pyridine derivatives with substituted imidazole intermediates. For example, cyclization under acidic conditions (e.g., HCl/EtOH) at 80–100°C for 12–24 hours is commonly employed . Key factors include:

  • Precursor selection : Use of 6-hydroxymethyl-substituted pyridine derivatives to ensure regioselectivity.
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is critical to isolate the product (typical yields: 40–60%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton of the methanol group appears as a broad singlet at δ 4.8–5.2 ppm, while the aromatic protons resonate between δ 7.5–8.5 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 150–155, depending on substituents .
  • X-ray crystallography : Resolves regiochemical ambiguities in fused-ring systems .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :

  • Antimicrobial screening : Broth microdilution assays (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can regiochemical challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer :

  • Directed metalation : Use of lithiation (LDA/THF, -78°C) to functionalize specific positions .
  • Protecting groups : Temporary protection of the methanol group (e.g., TBSCl) prevents undesired side reactions during cyclization .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites and guide synthetic design .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. How does the methanol substituent influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Shake-flask method reveals increased hydrophilicity (LogP ~1.2) compared to non-hydroxylated analogs (LogP ~2.5) .
  • Metabolic pathways : Incubation with CYP3A4/CYP2D6 isoforms identifies oxidation of the methanol group as a primary metabolic route .
  • Permeability : Caco-2 monolayer assays show moderate intestinal absorption (Papp ~5 × 10⁻⁶ cm/s) .

Key Research Gaps

  • Mechanistic studies : Elucidate the role of the methanol group in target binding via X-ray co-crystallography.
  • In vivo models : Evaluate oral bioavailability in rodent models to validate preclinical potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.